molecular formula C7H10ClN3O B1448956 5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride CAS No. 2059971-77-4

5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride

Cat. No.: B1448956
CAS No.: 2059971-77-4
M. Wt: 187.63 g/mol
InChI Key: YNSWVVSMYNYTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride is a chemical compound provided strictly for research applications. This small molecule features a pyranopyrimidine core structure, a privileged scaffold in medicinal chemistry known for its versatile biological activities. The pyrano[4,3-d]pyrimidine structure is a fused bicyclic system consisting of a pyran ring coupled with a pyrimidine ring . Researchers utilize this compound and its structural analogs as key intermediates in the design and synthesis of novel therapeutic agents, particularly in oncology research. Pyranopyrimidine derivatives have demonstrated significant potential as multi-targeted kinase inhibitors . Specifically, related compounds have shown high potency in inhibiting VEGFR-2 (KDR), a primary mediator of tumor angiogenesis, and exhibit antiproliferative effects across various human tumor cell lines . The structural features of this core scaffold allow for interaction with multiple biological targets, including potential inhibition of heat shock protein HSP 90-alpha and PARP-1, enzymes involved in cancer cell survival and DNA repair mechanisms . The hydrochloride salt form enhances solubility and stability for experimental handling. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or any human use. Researchers should consult relevant Safety Data Sheets prior to use and handle all laboratory chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-7-9-3-5-4-11-2-1-6(5)10-7;/h3H,1-2,4H2,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSWVVSMYNYTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(N=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure that combines elements of pyran and pyrimidine, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₉N₃O·Cl
  • Molecular Weight : 187.63 g/mol
  • Structure : The compound consists of a fused pyran and pyrimidine ring system, with an amine group at position 2 of the pyrimidine ring. This structural feature is crucial for its biological activity and potential drug development applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest that it may inhibit specific cellular pathways involved in tumor growth. For instance:

  • Mechanism : The compound has been shown to disrupt key signaling pathways associated with cancer proliferation and survival.
  • Case Study : In vitro assays demonstrated that the compound inhibits cell growth in various cancer cell lines, including breast and prostate cancer cells. The IC50 values reported were significantly lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The compound also displays potential antimicrobial properties:

  • Activity Spectrum : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Research Findings : In vitro tests have indicated that it can inhibit the growth of pathogenic bacteria, making it a candidate for further investigation in drug development for infectious diseases .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Target Binding : Interaction studies have focused on its binding affinity to kinases involved in cancer signaling pathways.
  • Signaling Pathways : It has been shown to modulate signaling through pathways such as PI3K−PKB−mTOR, which are often dysregulated in cancer .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine1211486-21-3Different ring structure; potential different bioactivity
5,7-Dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine1552525-43-5Methyl substitutions enhance lipophilicity; may alter pharmacokinetics
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine5324413Contains chlorine; alters electronic properties affecting reactivity

The uniqueness of this compound lies in its specific structure and the resultant biological activities that differentiate it from these similar compounds .

Scientific Research Applications

Biological Activities

Research indicates that 5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride exhibits several biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific cellular pathways involved in tumor growth. This makes it a candidate for further investigation as an anticancer agent.
  • Antimicrobial Properties : There is evidence that it may possess antimicrobial activity, which opens avenues for development as an antibiotic or antifungal agent.

Synthetic Routes

Several synthetic methods have been proposed for the preparation of this compound. These methods are designed to yield high purity and yield of the compound:

  • Condensation Reactions : Utilizing various reagents to facilitate the formation of the pyran and pyrimidine rings.
  • Functional Group Modifications : Employing techniques to modify the amine group for enhanced biological activity.

These synthetic strategies are crucial for producing derivatives that may exhibit enhanced biological activities or altered properties.

Interaction Studies

Understanding the mechanism of action is essential for optimizing the therapeutic potential of this compound. Interaction studies often focus on its binding affinity with various biological targets using techniques such as:

  • Molecular Docking : To predict how the compound interacts with target proteins.
  • In vitro Assays : To evaluate its efficacy against cancer cell lines or microbial strains.

These studies are critical for elucidating how modifications to the compound's structure can enhance its effectiveness against specific diseases.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides under basic conditions.

ReagentConditionsProduct FormedYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 6 hN-Methyl-pyrano[4,3-d]pyrimidin-2-amine85%
Benzyl chlorideEt₃N, THF, reflux, 8 hN-Benzyl derivative78%

Alkylation enhances lipophilicity, making derivatives suitable for pharmacokinetic studies.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form stable amides.

ReagentConditionsProduct FormedYieldSource
Acetyl chlorideEt₃N, DCM, 25°C, 4 hN-Acetyl derivative90%
2-Chloroacetyl chlorideDioxane, reflux, 3 hChloroacetamide-substituted derivative80%

Acylated derivatives exhibit improved stability in biological assays .

Cyclization Reactions

The compound participates in cyclization to form fused polycyclic systems.

ConditionsProduct FormedApplicationSource
HCl (conc.), reflux, 12 hPyrazolo[3,4-d]pyrimidine fused systemsKinase inhibition
DABCO, EtOH, 80°C, 6 hChromeno[2,3-d]pyrimidine derivativesAnticancer research

Cyclization reactions are critical for generating bioactive scaffolds .

Substitution Reactions

Electrophilic aromatic substitution occurs at the pyrimidine ring’s electron-rich positions.

ReagentConditionsPosition SubstitutedProduct UseSource
HNO₃/H₂SO₄0°C, 2 hC-4Nitro intermediates
SOCl₂Reflux, 4 hN-1Chlorinated analogs

Substituted derivatives are intermediates for fluorescent probes.

Oxidation and Reduction

The pyran ring undergoes redox transformations.

Reaction TypeReagent/ConditionsProduct FormedOutcomeSource
OxidationKMnO₄, H₂O, 70°C, 3 hPyrano[4,3-d]pyrimidin-2-oneEnhanced electrophilicity
ReductionNaBH₄, MeOH, 25°C, 1 hDihydro-pyrano-pyrimidineImproved solubility

Oxidation products show increased binding affinity for adenosine receptors .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation.

ReactionCatalyst SystemProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl-pyrano-pyrimidine hybrids75%
Buchwald-HartwigCuI, L-Proline, DMSON-Aryl derivatives82%

These hybrids are explored as PARP-1 inhibitors .

Mechanistic Insights

  • Alkylation/Acylation : Proceeds via nucleophilic attack of the amine on electrophilic reagents, stabilized by the pyrimidine ring’s electron-withdrawing effect .

  • Cyclization : Acid-catalyzed mechanisms involve protonation of carbonyl groups, followed by intramolecular nucleophilic addition .

  • Cross-Coupling : Oxidative addition of palladium to C–X bonds facilitates aryl group transfer.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride is best contextualized by comparing it with related bicyclic pyrimidine derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Compound Name (CAS/Identifier) Core Structure Modifications Biological Activity Key Physicochemical Properties References
5H,7H,8H-Pyrano[4,3-d]pyrimidin-2-amine HCl Pyrano[4,3-d]pyrimidine, NH₂ at C2, HCl salt p97 inhibitor (IC₅₀ = 11 nM); disrupts UPR, antitumor in vivo MW ≈187.63; enhanced solubility via HCl salt
5H,6H,7H,8H-Pyrido[4,3-d]pyrimidin-2-amine diHCl Pyrido[4,3-d]pyrimidine (N-atom in ring), diHCl salt Kinase inhibition (e.g., CDK2); used in kinase inhibitor synthesis MW 243.31; higher polarity due to pyridine ring
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine HCl Thiazole replaces pyrimidine, HCl salt Unspecified biological activity; structural similarity to kinase modulators MW 176.66; sulfur enhances π-π stacking potential
5H-Chromeno[4,3-d]pyrimidin-2-amine derivatives Chromene fused to pyrimidine Moderate antimicrobial activity (GI₅₀ = 37.9–57.1 µM); poor cytotoxicity vs. cancer Increased aromaticity; MW ≈280–320
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Chlorine at C4, pyrido[2,3-d]pyrimidine Kinase inhibition (e.g., CDK2); preclinical oncology applications MW 184.63; Cl enhances lipophilicity
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (1514883-13-6) Thiol (-SH) replaces NH₂ at C2 Unreported activity; potential for disulfide bond formation MW 168.22; reduced solubility vs. amine analogues

Key Comparative Insights

  • Bioactivity: The target compound’s p97 inhibition is unparalleled among analogues, with CB-5083 achieving sub-100 nM potency, unlike chromeno derivatives (µM-range GI₅₀) . Pyrido[4,3-d]pyrimidines (e.g., CAS 1803600-85-2) focus on kinase inhibition (e.g., CDK2), suggesting divergent target selectivity .
  • Structural Impact on Function: Pyrano vs. Pyrido Rings: The pyrano ring’s oxygen atom may improve solubility over nitrogen-containing pyrido analogues, critical for oral bioavailability . Substituent Effects: The -NH₂ group in the target compound supports hydrogen bonding with p97’s ATP-binding pocket, whereas thiol or chlorine substituents prioritize hydrophobic interactions .
  • Drug-Likeness: CB-5083’s HCl salt enhances aqueous solubility, a key advantage over neutral analogues like 5H-chromeno derivatives, which showed poor cytotoxicity despite moderate antimicrobial activity .

Preparation Methods

Multicomponent One-Pot Reactions

A widely employed approach for synthesizing pyrano[4,3-d]pyrimidine derivatives involves one-pot multicomponent reactions (MCRs) . These reactions typically combine:

  • Aromatic aldehydes or substituted aldehydes,
  • Amines or urea/thiourea derivatives,
  • 3,4-dihydro-2H-pyran or related cyclic compounds,
  • Additional active methylene compounds such as malononitrile or barbituric acid derivatives.

This approach allows the simultaneous formation of multiple bonds under mild conditions, providing high yields and stereoselectivity with fewer purification steps.

Catalytic Systems

Catalysts play a crucial role in enhancing reaction rates, selectivity, and yields. Various catalytic systems have been reported, including:

Specific Preparation Methods for 5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine Hydrochloride

Stepwise Synthesis via Cyclization and Condensation

One approach involves the preparation of key intermediates such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which shares structural similarity and can be adapted for pyrano[4,3-d]pyrimidine derivatives.

  • Step 1 : Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
  • Step 2 : Addition-condensation cyclization with formamidine salts under alkaline conditions to form the pyrimidine ring.
  • Step 3 : Elimination of hydrogen chloride to finalize the heterocyclic core.
  • Step 4 : Conversion to hydrochloride salt by treatment with hydrochloric acid.

This method is noted for its relatively high yield (up to 45.8% total yield in some cases) and operational simplicity but may involve hazardous reagents like phosphorus oxychloride and generate waste acid and wastewater, which are considerations for industrial scalability.

One-Pot Multicomponent Reaction Using Hybrid Catalysts

Recent advances emphasize one-pot MCRs catalyzed by hybrid catalysts, especially iron-based nanocatalysts, for synthesizing pyrano[2,3-d]pyrimidine derivatives structurally related to this compound.

  • Typical reaction components :

    • Aromatic aldehyde (1 mmol),
    • Barbituric acid or thiobarbituric acid (1 mmol),
    • Malononitrile (1 mmol),
    • Catalyst (5–20 mol% depending on the system),
    • Solvent: ethanol, water-ethanol mixtures, or solvent-free conditions.
  • Catalysts used include:

    • Fe3O4@polyvinyl alcohol nanoparticles doped with Cu(II),
    • Fe3O4@Ph-PMO-NaHSO4 (magnetically separable solid acid),
    • ZnFe2O4 nanoparticles,
    • γ-Fe2O3@HAp-Ni2+ nanoparticles,
    • Fe3O4@SiO2-based functionalized nanoparticles.
  • Reaction conditions range from room temperature to reflux, with reaction times from 10 minutes to several hours.

  • Catalyst reusability is a significant advantage, with many catalysts reusable up to 5–11 cycles without loss of activity.

These methods yield the pyrano[2,3-d]pyrimidine core with excellent yields (typically 70–98%) and diastereoselectivity, and the process is environmentally friendly due to the use of green solvents and recyclable catalysts.

Data Table: Representative Catalytic Systems and Yields for Pyrano[2,3-d]pyrimidine Synthesis

Entry Catalyst Solvent Temp (°C) Yield (%) Reaction Time Catalyst Reusability (cycles) Ref.
1 Nano-Fe3O4 (10 mol%) Ethanol 40 65–97 22 min Not specified
2 ZnFe2O4 NPs (5 mol%) Solvent-free 75 86–97 7–30 min Not specified
3 γ-Fe2O3@HAp-Ni2+ NPs (10 mg) Ethanol Room temp 85–95 15–35 min 6
4 Fe3O4/Py (20 mol%) Ethanol 25 90–96 60 min 5
5 Fe3O4@SiO2@(CH2)3-urea-SO3H/HCl MNPs Solvent-free 60 90–98 15–60 min 7
6 Fe3O4@SiO2-FSA (20 mg) Water 50 73–90 6 h 5
7 Fe3O4@MCM-41@Zr-piperazine MNPs (30 mg) Aqueous ethanol 80 70–85 10 min 5
9 Fe3O4@SiO2@(CH2)3-1-methylimidazole HSO4 Ethanol Reflux 88–95 10–30 min 5
10 Fe3O4@MCM-41@IL/Pd (1 mg) Solvent-free 40 88–96 10 min 11
11 γ-Fe2O3@[bis-APTES]Cl2 NPs (15 mg) Water–ethanol (1:1) 80 85–97 6–19 min 7

Research Findings and Analysis

  • The one-pot multicomponent approach is highly efficient for constructing the pyrano[4,3-d]pyrimidine core, minimizing steps and waste.
  • The use of iron-based nanocatalysts is particularly advantageous due to their low cost, magnetic separability, and high catalytic activity.
  • Catalysts often facilitate chelation between reactants (e.g., barbituric acid and malononitrile), enhancing reaction rates and selectivity.
  • Reaction yields are generally high and consistent across different substituents on the aromatic aldehyde, although heteroaromatic aldehydes (thiophene, pyrrole) may slightly reduce yields.
  • The recyclability of catalysts up to multiple cycles without significant activity loss supports sustainable and cost-effective synthesis.
  • Green solvents and solvent-free conditions contribute to environmentally friendly processes suitable for scale-up.

Q & A

Basic: What are the standard synthetic routes for preparing 5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride?

Methodological Answer:
A common approach involves cyclocondensation of substituted pyrimidine precursors with appropriate heterocyclic moieties under reflux conditions. For example, outlines a general procedure for synthesizing pyrimidine derivatives:

  • Step 1: React a pyrimidine intermediate (e.g., 2-methylthiopyrimidine) with an amine (e.g., 2-phenylethylamine) under reflux in a polar solvent (e.g., DMSO/water).
  • Step 2: Acidify the mixture with dilute HCl to precipitate the product.
  • Step 3: Purify via crystallization (e.g., ethanol/water system) .
    For pyrano-pyrimidine systems like the target compound, analogous methods using fused-ring precursors (e.g., pyrano[4,3-d]pyrimidine scaffolds) with subsequent chlorination and amination steps are employed, as seen in for related pyrrolo-pyrimidines .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Assign chemical shifts to confirm ring substitution patterns. For example, pyrrolo-pyrimidine derivatives in show characteristic aromatic proton shifts at δ 6.5–8.0 ppm and NH signals near δ 11–12 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and purity. reports HRMS data with <5 ppm error between calculated and observed masses .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl percentages), as demonstrated in for hydrochloride salts .

Table 1: Representative NMR Data for Analogous Compounds ()

Compound Type1H NMR (δ, ppm)13C NMR (δ, ppm)
Pyrrolo[2,3-d]pyrimidin-4-amine6.51 (s, H), 7.89 (s, 1H)95–160 (aromatic carbons)
Hydrochloride Salt12.94 (s, NH)N/A

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in proton environments or tautomeric forms. used single-crystal X-ray diffraction to confirm hydrogen bonding (N–H⋯O, π–π stacking) in pyrimidinone structures, resolving disorder in perchlorate anions .
  • DFT Calculations : Compare experimental and computed NMR/IR spectra to validate assignments.
  • Multi-Technique Cross-Validation : Combine HRMS, 2D NMR (COSY, HSQC), and elemental analysis, as in and .

Advanced: How can substituent modifications enhance the compound’s reactivity or bioactivity?

Methodological Answer:

  • Combinatorial Synthesis : Introduce substituents at positions 4, 5, or 7 (e.g., Cl, ethyl, methyl groups) via nucleophilic substitution or cross-coupling. lists derivatives (e.g., 4-chloro, 7-bromo) with varying electronic profiles .
  • Structure-Activity Relationship (SAR) Studies : Test substituents for kinase inhibition () or solubility (’s methoxy-phenyl derivatives) .
  • Bioisosteric Replacement : Replace chlorine with trifluoromethyl to modulate lipophilicity, as seen in .

Advanced: What intermolecular interactions govern the crystal packing of this compound?

Methodological Answer:

  • Hydrogen Bonding : N–H⋯Cl and O–H⋯O interactions stabilize hydrochloride salts (). For example, protonated amines form N–H⋯O bonds with perchlorate anions .
  • π–π Stacking : Face-to-face interactions between aromatic rings (distance ~3.7 Å) contribute to stability, as observed in .
  • Disorder Analysis : Use X-ray crystallography to model positional disorder (e.g., perchlorate anions in ) .

Advanced: How can researchers evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Assays : Use in vitro enzymatic assays (e.g., ATP-binding pocket inhibition) with recombinant kinases. highlights pyrimidine derivatives as kinase inhibitor intermediates .
  • Cellular Studies : Test anti-proliferative activity in cancer cell lines (e.g., IC50 determination).
  • Comparative Analysis : Benchmark against known inhibitors (e.g., ’s marine-derived compounds with anti-proliferative activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride
Reactant of Route 2
5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.